
Phenylcarbamic acid;2-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylcarbamic acid;2-phenylpropan-2-ol is a chemical compound that belongs to the alcohol group. This compound is a tertiary alcohol where the hydrogen attached to the carbon bearing the hydroxy group has been replaced by a phenyl group . It is a white to pale yellow, odorless solid that is practically insoluble in water but soluble in ethanol and benzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propanol can be synthesized through the Grignard reaction between phenylmagnesium bromide and acetone . Another method involves the reaction of methyl benzoate with methylmagnesium chloride . The reaction conditions typically involve the use of diethyl ether as a solvent and maintaining the reaction mixture at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of 2-phenyl-2-propanol often involves the same Grignard reaction but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
Oxidation: 2-Phenyl-2-propanone
Reduction: 2-Phenylpropane
Substitution: 2-Phenyl-2-propyl chloride
Aplicaciones Científicas De Investigación
2-Phenyl-2-propanol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . In chemistry, it is used as a starting material for the synthesis of various compounds. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds . In the industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-phenyl-2-propanol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions . Its phenyl group can engage in π-π interactions with aromatic systems, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Phenyl-2-propanol can be compared with other similar compounds such as:
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
Phenylacetone: Another compound with a phenyl group attached to a different carbon framework, leading to different chemical and physical properties.
The uniqueness of 2-phenyl-2-propanol lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to other similar compounds .
Propiedades
Número CAS |
5037-72-9 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
phenylcarbamic acid;2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H12O.C7H7NO2/c1-9(2,10)8-6-4-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h3-7,10H,1-2H3;1-5,8H,(H,9,10) |
Clave InChI |
DEZITBUUDLVNDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)O.C1=CC=C(C=C1)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


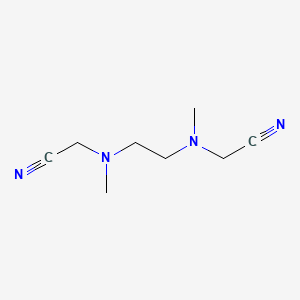
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
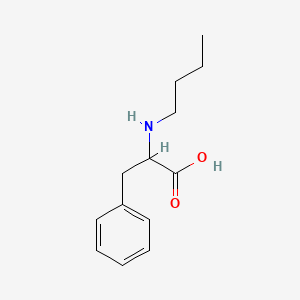
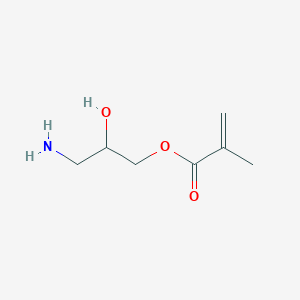
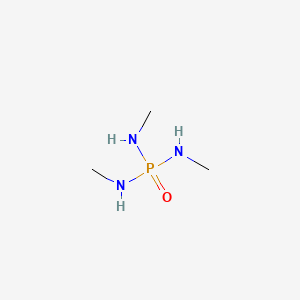
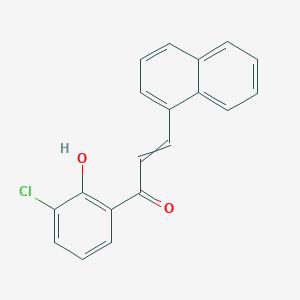
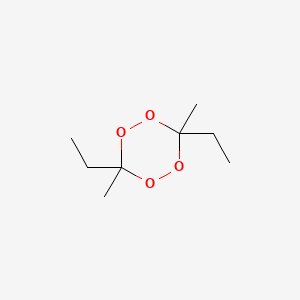

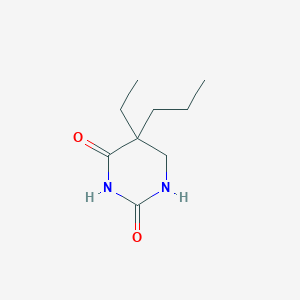

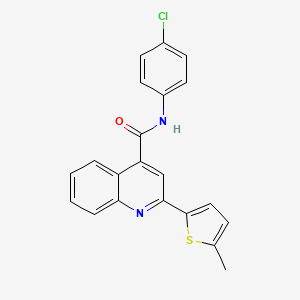
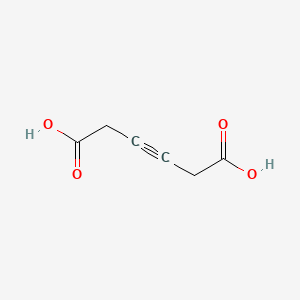
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)

